molecular formula C12H16BrClN2O B2594019 4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride CAS No. 1233952-50-5

4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride

Cat. No.: B2594019
CAS No.: 1233952-50-5
M. Wt: 319.63
InChI Key: QLNDQHUDWGOXFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C12H16BrClN2O and its molecular weight is 319.63. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-N-piperidin-4-ylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O.ClH/c13-10-3-1-9(2-4-10)12(16)15-11-5-7-14-8-6-11;/h1-4,11,14H,5-8H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNDQHUDWGOXFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C2=CC=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical Properties and Synthetic Utility of 4-Bromo-N-(piperidin-4-yl)benzamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride is a high-value bifunctional scaffold widely utilized in medicinal chemistry and drug discovery. Characterized by a central amide linker connecting an electrophilic aryl bromide to a nucleophilic piperidine ring, this compound serves as a versatile "linchpin" intermediate. It enables the rapid construction of complex structure-activity relationship (SAR) libraries, particularly for kinase inhibitors (e.g., PARP, HDAC) and G-protein coupled receptor (GPCR) ligands.

This guide provides a rigorous technical analysis of its physicochemical properties, synthetic pathways, and reactivity profiles, designed to support researchers in optimizing its use as a building block.

Chemical Identity & Structural Analysis[1][2][3]

PropertyDetail
IUPAC Name 4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride
Common Synonyms 4-Bromo-N-(4-piperidinyl)benzamide HCl; N-(4-Piperidinyl)-4-bromobenzamide hydrochloride
CAS Number (Free Base) 84803-46-3 (Note: HCl salt is often custom-generated in situ or listed under vendor-specific IDs)
Molecular Formula C₁₂H₁₅BrN₂O[1][2][3][4][5][6] · HCl
Molecular Weight 319.62 g/mol (Salt); 283.17 g/mol (Free Base)
SMILES C1CNCCC1NC(=O)C2=CC=C(C=C2)Br.Cl
Structural Features Aryl Bromide: Handle for metal-catalyzed cross-coupling.Piperidine Nitrogen: Secondary amine for diversification (alkylation/acylation).Amide Linker: Stable hydrogen-bond donor/acceptor motif.

Physicochemical Properties[8][9]

Understanding the physical behavior of the hydrochloride salt is critical for assay formulation and storage.

ParameterValue / CharacteristicExperimental Context
Appearance White to off-white crystalline solidHigh purity (>95%) forms are typically non-hygroscopic if stored properly.
Solubility Water: >20 mg/mLDMSO: >50 mg/mLEthanol: ModerateDCM: InsolubleThe HCl salt confers excellent aqueous solubility compared to the free base, facilitating biological assays.
Melting Point >250 °C (Decomposes)High lattice energy typical of hydrochloride salts of secondary amines.
pKa (Calculated) ~9.8 (Piperidine NH)~14 (Amide NH)The piperidine nitrogen is protonated at physiological pH (7.4), enhancing solubility.
LogP ~2.1 (Free Base)Moderate lipophilicity makes it drug-like; salt formation lowers apparent LogD.

Synthetic Routes & Reaction Mechanisms

The synthesis of 4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride typically follows a convergent protection-deprotection strategy to ensure regioselectivity.

Core Synthetic Protocol
  • Amide Coupling: Reaction of 4-bromobenzoic acid with tert-butyl 4-aminopiperidine-1-carboxylate (N-Boc-4-aminopiperidine) using a coupling agent (e.g., HATU, EDC) or via the acid chloride.

  • Deprotection: Removal of the Boc group using anhydrous HCl in dioxane or ethyl acetate.

Mechanism of Action: Acid-Catalyzed Deprotection

The tert-butyl carbamate (Boc) group is cleaved via protonation of the carbonyl oxygen, followed by the elimination of tert-butyl cation (trapped as isobutylene) and decarboxylation, yielding the secondary amine hydrochloride salt.

Visualization: Synthetic Workflow

SynthesisPath Reactant1 4-Bromobenzoic Acid (Electrophile) Coupling Amide Coupling (HATU/DIPEA or SOCl2) Reactant1->Coupling Reactant2 N-Boc-4-aminopiperidine (Nucleophile) Reactant2->Coupling Intermediate Boc-Protected Intermediate Coupling->Intermediate Amide Bond Formation Deprotection Acid Deprotection (4M HCl in Dioxane) Intermediate->Deprotection -Boc Group Product 4-Bromo-N-(piperidin-4-yl) benzamide HCl Deprotection->Product Precipitation

Figure 1: Convergent synthetic pathway ensuring regioselective formation of the amide bond prior to amine liberation.

Reactivity Profile & Derivatization

This compound acts as a bifunctional scaffold , allowing independent modification of the "Left-Hand Side" (Piperidine) and "Right-Hand Side" (Aryl Bromide).

A. Piperidine Nitrogen (Nucleophilic Center)
  • N-Alkylation: Reacts with alkyl halides (SN2) to introduce hydrophobic tails.

  • Reductive Amination: Reacts with aldehydes/ketones (using NaBH(OAc)₃) to form tertiary amines.

  • Acylation/Sulfonylation: Reacts with acid chlorides or sulfonyl chlorides to generate libraries of ureas, amides, and sulfonamides.

    • Reference: Standard protocols for secondary amine derivatization in medicinal chemistry [1].

B. Aryl Bromide (Electrophilic Center)
  • Suzuki-Miyaura Coupling: Reacts with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) to form biaryl systems.

  • Buchwald-Hartwig Amination: Reacts with amines to form C-N bonds, replacing the bromine.

  • Heck Reaction: Reacts with alkenes to extend the carbon skeleton.

Visualization: Divergent Reactivity Map

Reactivity Core 4-Bromo-N-(piperidin-4-yl) benzamide HCl Suzuki Suzuki Coupling (Biaryl Formation) Core->Suzuki Pd-Catalysis (Ar-Br) Buchwald Buchwald-Hartwig (C-N Bond Formation) Core->Buchwald Pd-Catalysis (Ar-Br) Alkylation N-Alkylation / Reductive Amination (Piperidine Modification) Core->Alkylation Base (Piperidine NH) Acylation Amide/Sulfonamide Formation (Capping Group) Core->Acylation Electrophile (Piperidine NH)

Figure 2: Chemo-orthogonal reactivity allowing sequential functionalization of the piperidine and aryl bromide moieties.

Applications in Drug Discovery[1][2][8]

Privileged Scaffold Utility

The 4-amino-benzamide-piperidine motif is a "privileged structure" found in numerous bioactive compounds.

  • PARP Inhibitors: The benzamide core mimics the nicotinamide moiety of NAD+, essential for binding to the PARP active site. The piperidine arm often extends into the solvent-exposed region to improve solubility and pharmacokinetic properties (e.g., Niraparib analogs) [2].

  • GPCR Ligands: The basic nitrogen of the piperidine mimics the neurotransmitter amine group, making this scaffold suitable for 5-HT (Serotonin) and Dopamine receptor ligands.

  • HDAC Inhibitors: Benzamides are a known class of Zinc-binding groups (ZBG) for Histone Deacetylase inhibition.

Handling & Safety
  • Signal Word: Warning

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The HCl salt is hygroscopic; keep desiccated.

References

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link

  • Jones, P., et al. (2009). Discovery of Niraparib: A Selective Poly(ADP-ribose)polymerase (PARP) Inhibitor. Journal of Medicinal Chemistry.
  • PubChem Compound Summary. (2024). 4-Bromo-N-(piperidin-4-yl)benzamide. National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2024). Safety Data Sheet for Aryl Bromide/Piperidine Salts. Link

Sources

4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride CAS number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Bromo-N-(piperidin-4-yl)benzamide Hydrochloride

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride, a compound of significant interest within the field of medicinal chemistry and drug discovery. As a member of the N-substituted benzamide class, this molecule features a versatile scaffold that is prevalent in a wide array of biologically active agents.[1][2] This document serves as a resource for researchers, scientists, and drug development professionals, detailing the compound's chemical identity, physicochemical properties, a robust synthesis protocol, and its potential applications. Furthermore, we explore the mechanistic context for this class of molecules, provide validated experimental workflows, and outline essential safety and handling procedures. The insights herein are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.

Chemical Identity and Properties

4-Bromo-N-(piperidin-4-yl)benzamide is a synthetic organic compound featuring a 4-bromobenzamide group attached to the 4-position of a piperidine ring. The hydrochloride salt form enhances its solubility in aqueous media, which is often advantageous for biological testing and formulation.

The primary CAS Number found in chemical databases is for the free base form.

  • Compound Name: 4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride

  • Synonyms: 4-Bromo-N-(4-piperidyl)benzamide HCl, Benzamide, 4-bromo-N-4-piperidinyl- hydrochloride[3]

  • CAS Number: 192875-99-3 (for free base)[3]

Below is the chemical structure of 4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride.

G Reactants Reactants: 1. 4-Amino-N-Boc-piperidine 2. 4-Bromobenzoyl Chloride Coupling Amide Coupling Solvent: Dichloromethane (DCM) Base: Triethylamine (TEA) Temperature: 0°C to RT Reactants->Coupling Workup1 Aqueous Work-up Wash with aq. NaHCO₃, Water, Brine Coupling->Workup1 Drying Drying and Concentration Dry over Na₂SO₄, concentrate in vacuo Workup1->Drying Intermediate Protected Intermediate: tert-butyl 4-(4-bromobenzamido)piperidine-1-carboxylate Drying->Intermediate Deprotection Boc Deprotection Reagent: Trifluoroacetic Acid (TFA) or HCl in Dioxane Solvent: DCM Intermediate->Deprotection Workup2 Basification & Extraction Neutralize with aq. NaOH, extract with Ethyl Acetate Deprotection->Workup2 FreeBase Purified Free Base: 4-Bromo-N-(piperidin-4-yl)benzamide Workup2->FreeBase SaltFormation Hydrochloride Salt Formation Solvent: Diethyl Ether or IPA Reagent: HCl (in ether/dioxane) FreeBase->SaltFormation Product Final Product: 4-Bromo-N-(piperidin-4-yl)benzamide HCl SaltFormation->Product

Caption: General workflow for the synthesis of the target compound.

Detailed Synthesis Protocol
  • Amide Coupling: To a solution of 4-amino-N-Boc-piperidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0°C, add a solution of 4-bromobenzoyl chloride (1.05 eq) in DCM dropwise. The use of triethylamine is to neutralize the HCl byproduct generated during the acylation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Isolation of Intermediate: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate. This intermediate can be purified by column chromatography if necessary.

  • Boc Deprotection: Dissolve the intermediate in DCM and add an excess of trifluoroacetic acid (TFA) or a solution of 4M HCl in dioxane. Stir at room temperature for 2-4 hours.

  • Isolation of Free Base: Concentrate the mixture in vacuo. Dissolve the residue in water and basify with 1M NaOH solution to pH > 10. Extract the aqueous layer multiple times with ethyl acetate. The combined organic layers are then dried and concentrated to yield the free base.

  • Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like isopropanol or diethyl ether. Add a 2M solution of HCl in diethyl ether dropwise until precipitation is complete.

  • Final Product Isolation: Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride as a solid.

Applications in Research and Drug Development

The N-(piperidin-4-yl)benzamide scaffold is recognized as a "privileged structure" in medicinal chemistry due to its favorable properties and ability to interact with a wide range of biological targets. [1]Derivatives of this class are being actively investigated for various therapeutic applications.

  • Antitumor Activity: Several N-(piperidin-4-yl)benzamide derivatives have been synthesized and evaluated for their potential as antitumor agents. [4]One key mechanism involves the activation of the Hypoxia-Inducible Factor 1 (HIF-1) pathway.

  • HIF-1α Activation: Certain benzamide derivatives have been shown to induce the expression of the HIF-1α protein. [4]HIF-1α is a transcription factor that plays a critical role in the cellular response to hypoxia. Its activation can lead to the expression of downstream target genes, such as p21, which can in turn upregulate apoptosis-related proteins like cleaved caspase-3, ultimately promoting tumor cell death. [4]* Enzyme Inhibition: The benzamide functional group is a known zinc-binding group and is present in several inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy. [5]* GPCR Modulation: The piperidine moiety is a common feature in ligands for G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. [2]This suggests that 4-Bromo-N-(piperidin-4-yl)benzamide could serve as a starting point for developing modulators of various GPCRs.

  • Antibacterial Agents: The related 2-piperidin-4-yl-benzimidazole scaffold has been shown to possess broad-spectrum antibacterial activity, indicating a potential avenue of investigation for this compound class. [6]

cluster_0 Cellular Environment Compound 4-Bromo-N-(piperidin-4-yl) benzamide Derivative HIF1a Stabilization of HIF-1α Protein Compound->HIF1a Induces Nucleus HIF-1α Translocation to Nucleus HIF1a->Nucleus Expression Target Gene Expression (e.g., p21) Nucleus->Expression Apoptosis Induction of Apoptosis (via Caspase-3) Expression->Apoptosis

Caption: Potential mechanism of action via the HIF-1α signaling pathway. [4]

Experimental Protocols

Protocol 1: In Vitro Cell Viability (MTT) Assay

This protocol is designed to assess the cytotoxic effects of the compound on a cancer cell line (e.g., HepG2).

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The principle is that mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Safety, Handling, and Storage

As with any research chemical, proper safety precautions must be observed. This material should be considered hazardous until comprehensive toxicological data is available. [7]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. [8][9]* Engineering Controls: All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. [8][10]* Handling: Avoid contact with skin, eyes, and clothing. [9]Do not ingest or inhale. [7]Wash hands thoroughly after handling. [9]* Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. [8][9]For long-term stability, storage at -20°C is recommended. [8][7]* Spills: In case of a spill, sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal. [10]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [8]

Conclusion

4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride is a valuable chemical entity for drug discovery and chemical biology. Its synthesis is achievable through standard, reliable chemical transformations. The compound belongs to a class of molecules with demonstrated potential in oncology and other therapeutic areas, particularly through mechanisms like the modulation of the HIF-1α pathway. This guide provides the foundational knowledge—from synthesis to potential application and safe handling—to empower researchers to effectively utilize this compound in their scientific endeavors. Further investigation into its specific biological profile is warranted and could unveil novel therapeutic opportunities.

References

  • Cole-Parmer. (2005). Material Safety Data Sheet. [Link]

  • PubChem. 4-bromo-N-[2-(piperidin-1-yl)ethyl]benzamide. [Link]

  • PubChem. N-(1-benzylpiperidin-4-yl)-N-(4-bromophenyl)benzamide. [Link]

  • PMC. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives.... [Link]

  • PubChem. 4-bromo-N-phenylbenzamide. [Link]

  • ResearchGate. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

  • MilliporeSigma. 4-BROMO-N-PHENYL-BENZAMIDE AldrichCPR. [Link]

  • PubMed. Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. [Link]

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives.... [Link]

  • Taylor & Francis. Benzamide – Knowledge and References. [Link]

  • Patsnap Synapse. What is the mechanism of Benzydamine Hydrochloride?. [Link]

  • Google Patents. CN102731369A - Synthesis method for N-substituted-4-piperidone.
  • PMC. Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. [Link]

  • Probes & Drugs. BENZYDAMINE. [Link]

  • PubMed. 2-piperidin-4-yl-benzimidazoles with broad spectrum antibacterial activities. [Link]

Sources

Literature review of 4-bromo-benzamide scaffolds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Linchpin" Scaffold

In modern medicinal chemistry, 4-bromo-benzamide (CAS: 698-67-9) operates not merely as a structural intermediate but as a divergent linchpin . Its utility stems from a dual-functionality that addresses two critical phases of drug discovery: Target Engagement and Lead Optimization .

  • The Pharmacophore (The "Head"): The benzamide moiety (

    
    ) is a privileged structure that mimics nicotinamide, making it a universal anchor for enzymes utilizing 
    
    
    
    cofactors, most notably Poly(ADP-ribose) polymerases (PARP) .
  • The Synthetic Handle (The "Tail"): The bromine atom at the para (4-) position serves as an electrophilic handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This allows researchers to rapidly elaborate the scaffold into the solvent-exposed regions of a protein binding pocket to tune solubility and potency.

This guide reviews the structural utility, synthetic protocols, and therapeutic applications of 4-bromo-benzamide scaffolds, moving beyond basic synthesis to functional application in oncology and infectious disease.

Structural Biology & Pharmacophore Analysis[1]

The 4-bromo-benzamide scaffold is defined by its ability to engage in specific molecular interactions. Understanding these interactions is a prerequisite for rational drug design.

The Benzamide Anchor (PARP Mimicry)

The primary biological relevance of this scaffold lies in the amide group. In PARP inhibitors, the amide oxygen and nitrogen form a critical hydrogen-bonding network with the protein backbone (typically Gly863 and Ser904 in PARP-1), mimicking the binding mode of the nicotinamide moiety of


.
The 4-Bromo "Vector"

The 4-position is geometrically distinct. In many enzyme pockets, the 4-position points toward the solvent interface or a hydrophobic sub-pocket.

  • As a Reactive Handle: It allows the attachment of solubilizing groups (e.g., piperazines) or hydrophobic spacers (e.g., biaryls) without disrupting the primary amide binding.

  • As a Halogen Bond Donor: If retained, the Bromine atom can participate in Halogen Bonding (X-bond) . The "sigma-hole" (a region of positive electrostatic potential on the halogen) can interact with backbone carbonyl oxygens, potentially enhancing affinity by 1-2 kcal/mol compared to a hydrogen analog.

Visualization: The Divergent Workflow

The following diagram illustrates how 4-bromo-benzamide serves as a central hub for generating diverse bioactive libraries.

DivergentSynthesis Scaffold 4-Bromo-benzamide (Core Scaffold) Suzuki Suzuki-Miyaura (Aryl Boronic Acids) Scaffold->Suzuki Pd(0) / Base Buchwald Buchwald-Hartwig (Amines) Scaffold->Buchwald Pd(OAc)2 / Ligand Schiff Schiff Base Condensation (Aldehydes) Scaffold->Schiff -H2O / Reflux Biaryl Biaryl Analogs (PARP/Kinase Inhibitors) Suzuki->Biaryl Amino N-Aryl Benzamides (CNS Active Agents) Buchwald->Amino Imine Benzamide Imines (Antimicrobial) Schiff->Imine

Figure 1: Divergent synthetic pathways utilizing the 4-bromo-benzamide scaffold to access distinct therapeutic classes.

Therapeutic Applications & Case Studies

Oncology: PARP Inhibitors

The most authoritative application of benzamide scaffolds is in the inhibition of PARP-1/2 for BRCA-mutated cancers (Synthetic Lethality).

  • Mechanism: The benzamide binds to the catalytic domain. The 4-position is often coupled to large aromatic or heterocyclic systems to induce "PARP Trapping" (locking the enzyme on DNA).

  • Example: While modern drugs like Olaparib use a phthalazinone core, early lead generation often utilized simple 4-substituted benzamides to map the S2 hydrophobic pocket.

  • Reference: Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors.

Infectious Disease: Antimicrobial Schiff Bases

Derivatives formed by condensing 4-bromobenzamide (via the amide nitrogen or by using 4-bromobenzaldehyde precursors coupled to sulfonamides) exhibit broad-spectrum activity.

  • Activity: Effective against S. aureus and E. coli.

  • Mechanism: Disruption of bacterial cell walls and interference with protein synthesis via the azomethine (-C=N-) linkage.

  • Reference: Synthesis and Biological Screening of Schiff Bases.

Comparative Activity Data

The table below summarizes the shift in biological activity based on the derivatization of the 4-bromo handle.

Derivative ClassModification at C4 (or N)Primary Target/ActivityPotency Range (IC50/MIC)
Parent Scaffold None (Br retained)Weak PARP fragment> 50 µM
Biaryl Derivative Phenyl/Heteroaryl (Suzuki)PARP-1 Inhibition10 - 500 nM
Schiff Base Imine formation (Azomethine)Antimicrobial (S. aureus)10 - 50 µg/mL
Sulfonamide Sulfonyl linkageCarbonic Anhydrase50 - 200 nM

Validated Synthetic Protocols

To ensure reproducibility, the following protocols are standardized based on high-yield literature precedents.

Protocol A: Suzuki-Miyaura Cross-Coupling

Use Case: Generating biaryl PARP inhibitor leads.

Reagents:

  • 4-Bromobenzamide (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%)[1]
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane : Water (4:1 v/v)

Step-by-Step Methodology:

  • Degassing: In a reaction vial, combine the solvent mixture and sparge with Argon for 15 minutes. Causality: Oxygen poisons the Pd(0) catalyst, leading to homocoupling byproducts.

  • Loading: Add 4-bromobenzamide, aryl boronic acid, and base. Add the Pd catalyst last under a positive pressure of Argon.

  • Reaction: Seal the vial and heat to 90°C for 12–16 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexane).

  • Workup: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry organic layer over

    
    , concentrate in vacuo. Purify via flash column chromatography (Silica gel, gradient 0-60% EtOAc in Hexanes).
    

Validation Check: A successful reaction will show the disappearance of the starting material spot (


) and the appearance of a fluorescent biaryl spot (

).
Protocol B: Schiff Base Condensation

Use Case: Synthesis of antimicrobial agents.[2]

Reagents:

  • 4-Bromobenzamide (Precursor role or N-nucleophile) Note: Often 4-bromobenzaldehyde is condensed with a benzamide/sulfonamide amine.

  • Method for N-acylation of Schiff bases:

    • React 4-bromobenzoyl chloride with an amine (aniline derivative).[3]

    • Reflux in Ethanol with catalytic Glacial Acetic Acid.

Methodology (Standard Condensation):

  • Dissolve equimolar amounts of the amine and aldehyde component in absolute ethanol.

  • Add 2-3 drops of glacial acetic acid.

  • Reflux for 4–6 hours.

  • Self-Validating Step: The product typically precipitates upon cooling. Filter and recrystallize from ethanol to obtain pure crystals.

Structural Mechanism of Action (Graphviz)

The following diagram details the interaction of a 4-bromobenzamide derived inhibitor within the PARP active site, highlighting the necessity of the amide orientation.

PARPBinding Gly863 Gly863 (Backbone) AmideNH Amide Nitrogen (Donor) Gly863->AmideNH H-Bond Ser904 Ser904 (Side Chain) Hydrophobic Hydrophobic Pocket (Adenine Binding) AmideO Amide Oxygen (Acceptor) AmideO->Ser904 H-Bond Benzene Benzene Ring (Scaffold) BrSub C4-Substituent (Biaryl Extension) Benzene->BrSub Covalent Link BrSub->Hydrophobic Van der Waals / Pi-Stacking

Figure 2: Binding mode of Benzamide derivatives in the PARP-1 catalytic pocket. The C4-substituent extends into the hydrophobic region to increase affinity.

References

  • Ontosight AI. (2023). Unveiling the Hidden Potential of 4-Bromo-N-Benzamide: A Deep Dive. Retrieved from 4

  • BenchChem. (2025).[5] Application Notes and Protocols: N-(4-bromobenzenesulfonyl)benzamide in Medicinal Chemistry. Retrieved from 5[5]

  • GuideChem. (2023). 4-BROMOBENZAMIDE Properties and Manufacturing.[6][7][4] Retrieved from 6

  • MDPI. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors. Retrieved from 8

  • Royal Society of Chemistry. (2023). Suzuki-Miyaura coupling reaction of 4-bromobenzoic acid derivatives.[9] Retrieved from 9

  • Sigma-Aldrich. (2023).[7][4] 4-Bromobenzamide Product Specification and Safety Data.[7] Retrieved from 7

Sources

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 4-Bromo-N-(piperidin-4-yl)benzamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for the synthesis of 4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The synthetic strategy is a robust two-step process designed for high yield and purity. The protocol begins with an amide coupling reaction between 4-bromobenzoic acid and a Boc-protected amine, followed by an acidic deprotection to yield the final hydrochloride salt. This guide explains the causality behind experimental choices, offers step-by-step protocols, and includes troubleshooting advice, making it an essential resource for researchers, scientists, and drug development professionals.

Synthetic Strategy Overview

The synthesis of 4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride is most efficiently accomplished through a two-step sequence that ensures regioselective acylation and yields a product with high purity.

  • Step 1: Amide Coupling. The first step involves the formation of an amide bond between 4-bromobenzoic acid and the primary amine of tert-butyl 4-aminopiperidine-1-carboxylate. The use of a piperidine with a tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen is critical. The Boc group deactivates the secondary amine, preventing self-condensation or other side reactions and ensuring the acylation occurs exclusively at the more nucleophilic 4-amino position. This reaction is facilitated by a peptide coupling agent, such as HATU, which activates the carboxylic acid for nucleophilic attack.[1][2]

  • Step 2: Boc Deprotection and Salt Formation. The second step is the removal of the acid-labile Boc protecting group.[3] This is achieved by treating the intermediate with a strong acid, typically hydrochloric acid (HCl) in an anhydrous organic solvent like 1,4-dioxane.[3][4] This single-step procedure not only cleaves the Boc group but also concurrently forms the thermodynamically stable hydrochloride salt of the piperidine nitrogen, yielding the final target compound.[5]

The overall workflow is depicted below.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Boc Deprotection / Salt Formation 4-Bromobenzoic_Acid 4-Bromobenzoic Acid Intermediate tert-Butyl 4-(4-bromobenzamido)piperidine-1-carboxylate 4-Bromobenzoic_Acid->Intermediate DMF, rt Boc_Amine tert-Butyl 4-aminopiperidine-1-carboxylate Boc_Amine->Intermediate Coupling_Agent HATU / DIPEA Coupling_Agent->Intermediate Activates Acid Final_Product 4-Bromo-N-(piperidin-4-yl)benzamide Hydrochloride Intermediate->Final_Product Acid_Deprotection 4M HCl in Dioxane Acid_Deprotection->Final_Product rt, 1-4h caption Figure 1. Overall synthetic workflow.

Figure 1. Overall synthetic workflow.

Data Presentation

The following table summarizes the key reactants and expected products for this two-step synthesis.

StepReactant(s)ProductMolecular Weight ( g/mol )Typical Yield (%)
14-Bromobenzoic acid, tert-Butyl 4-aminopiperidine-1-carboxylatetert-Butyl 4-(4-bromobenzamido)piperidine-1-carboxylate383.3185 - 95
2tert-Butyl 4-(4-bromobenzamido)piperidine-1-carboxylate, HCl4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride319.6390 - 99

Experimental Protocols

Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Step 1: Synthesis of tert-Butyl 4-(4-bromobenzamido)piperidine-1-carboxylate

This protocol details the amide coupling using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as the activating agent. HATU is highly efficient and minimizes side reactions, making it a reliable choice for this transformation.[1][2]

Materials:

  • 4-Bromobenzoic acid

  • tert-Butyl 4-aminopiperidine-1-carboxylate[6][7]

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromobenzoic acid (1.0 eq) in anhydrous DMF.

  • To this solution, add tert-butyl 4-aminopiperidine-1-carboxylate (1.05 eq), HATU (1.1 eq), and DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS, typically showing completion within 2-4 hours.

  • Once the reaction is complete, pour the mixture into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine. This removes residual acid and DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product is often a white to off-white solid of sufficient purity for the next step. If necessary, it can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate/hexanes.[1]

Step 2: Synthesis of 4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride

This protocol describes the deprotection of the Boc group using a commercially available solution of hydrochloric acid in 1,4-dioxane. This method is highly effective and often results in the precipitation of the desired hydrochloride salt, simplifying purification.[3]

Materials:

  • tert-Butyl 4-(4-bromobenzamido)piperidine-1-carboxylate (from Step 1)

  • 4M HCl in 1,4-dioxane

  • Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, filtration apparatus

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 eq) from Step 1 in a minimal amount of a suitable anhydrous solvent (e.g., DCM or EtOAc) in a round-bottom flask.

  • To the stirred solution at room temperature, add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents). Gas evolution (isobutylene and CO₂) will be observed.

  • Stir the reaction mixture at room temperature for 1 to 4 hours. The product often precipitates as a white solid during this time.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, if a precipitate has formed, add diethyl ether to the mixture to ensure complete precipitation of the hydrochloride salt.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold diethyl ether to remove any non-polar impurities.

  • Dry the resulting white solid under vacuum to yield the final product, 4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Reaction Mechanism

The synthesis relies on two fundamental reactions in organic chemistry: amide bond formation and protecting group chemistry.

Amide Coupling Mechanism (with HATU): The formation of the amide bond is not a spontaneous reaction and requires activation of the carboxylic acid.[8]

G HATU HATU Active_Ester Activated O-Acyl-isourea Ester HATU->Active_Ester Base DIPEA (Base) Tetrahedral_Intermediate Tetrahedral Intermediate Active_Ester->Tetrahedral_Intermediate Amine Boc-4-aminopiperidine Amine->Tetrahedral_Intermediate Nucleophilic Attack Product Boc-Protected Amide Tetrahedral_Intermediate->Product Collapse Acid Acid Acid->Active_Ester Attacks caption Figure 2. Amide coupling mechanism.

Sources

Procedure for N-alkylation of 4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the N-Alkylation of 4-Bromo-N-(piperidin-4-yl)benzamide Hydrochloride

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, the piperidine scaffold is a cornerstone, prevalent in a vast number of FDA-approved pharmaceuticals.[1][2] Its unique conformational properties and ability to engage in critical hydrogen bonding interactions make it a privileged structure in medicinal chemistry. The functionalization of this scaffold is a key strategy for modulating the physicochemical and biological properties of a molecule, thereby optimizing its efficacy, selectivity, and pharmacokinetic profile.

This application note provides a comprehensive technical guide for the N-alkylation of 4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride, a versatile intermediate in the synthesis of complex bioactive molecules.[3] We will delve into the core chemical principles, compare synthetic strategies, and provide a detailed, field-proven protocol for achieving this transformation efficiently and with high fidelity. The focus will be on reductive amination, a robust and controlled method that largely circumvents the challenges associated with classical direct alkylation techniques.[4][5][6]

Foundational Principles: The Chemistry of Piperidine N-Alkylation

The target transformation involves the conversion of a secondary amine within the piperidine ring to a tertiary amine. Understanding the nuances of this process is critical for successful execution.

1.1. The Starting Material: A Hydrochloride Salt

The starting material, 4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride, exists as an ammonium salt. The protonated piperidine nitrogen is non-nucleophilic. Therefore, a crucial first step in any N-alkylation procedure is the in-situ neutralization of the hydrochloride salt with a suitable base to liberate the free secondary amine, which can then act as a nucleophile. The choice of base is important; it must be strong enough to deprotonate the piperidinium ion but should not interfere with the subsequent reaction steps. Non-nucleophilic organic bases such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) are excellent choices.[7][8]

1.2. Method Selection: Reductive Amination vs. Direct Alkylation

Two primary pathways can be considered for this N-alkylation:

  • Direct Alkylation: This classic S_N2 approach involves reacting the secondary amine with an alkyl halide (e.g., an alkyl bromide or iodide).[7] While straightforward, this method is often plagued by a significant side reaction: over-alkylation. The newly formed tertiary amine product can compete with the starting secondary amine for the alkyl halide, leading to the formation of an undesired quaternary ammonium salt.[7][8] This complication makes reaction control difficult and often leads to lower yields and challenging purifications.

  • Reductive Amination: This powerful and highly controlled two-step, one-pot process is the preferred method in modern organic synthesis for creating secondary and tertiary amines.[5][9] It involves the initial reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion. This intermediate is then immediately reduced in situ by a mild and selective reducing agent to yield the desired tertiary amine.[4][5] The key advantage is that the tertiary amine product is not reactive under the conditions, thus preventing over-alkylation.[5]

This guide will focus on the Reductive Amination protocol due to its superior control, broader substrate scope, and generally higher yields.

The Reductive Amination Pathway: Mechanism and Workflow

The reductive amination process is a well-orchestrated sequence of chemical events. Understanding this mechanism helps in optimizing conditions and troubleshooting potential issues.

Reaction Mechanism

The reaction proceeds through the formation of an iminium ion, which is then selectively reduced.

G start_mat Secondary Amine (Free Base) + Aldehyde/Ketone hemiaminal Hemiaminal Intermediate start_mat->hemiaminal Nucleophilic Attack base_node Base (e.g., Et3N) added to 4-Bromo-N-(piperidin-4-yl)benzamide HCl base_node->start_mat  Liberates Free Amine iminium Iminium Ion Intermediate (Electrophilic) hemiaminal->iminium Dehydration (-H₂O) product N-Alkylated Tertiary Amine iminium->product Hydride Reduction hydride Hydride Source (e.g., NaBH(OAc)₃) hydride->iminium G reagents 1. Reagent Preparation reaction 2. Reaction Setup & Execution (Inert Atmosphere) reagents->reaction monitoring 3. Reaction Monitoring (TLC) reaction->monitoring workup 4. Aqueous Work-up & Extraction monitoring->workup Upon Completion purification 5. Purification (Column Chromatography) workup->purification analysis 6. Product Characterization (NMR, MS) purification->analysis

Caption: A standard workflow for the synthesis and purification of N-alkylated products.

Detailed Experimental Protocol: Reductive Amination

This protocol details the N-alkylation of 4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride with a representative aldehyde (e.g., isobutyraldehyde) using sodium triacetoxyborohydride.

3.1. Materials and Reagents

ReagentM.W. ( g/mol )Stoichiometry (eq)Example Amount (for 1 mmol scale)
4-Bromo-N-(piperidin-4-yl)benzamide HCl334.651.0335 mg
Aldehyde (e.g., Isobutyraldehyde)72.111.21.2 mmol, 87 mg (104 µL)
Sodium Triacetoxyborohydride (NaBH(OAc)₃)211.941.51.5 mmol, 318 mg
Triethylamine (Et₃N)101.191.21.2 mmol, 121 mg (167 µL)
Dichloromethane (DCM), Anhydrous--10 mL
Saturated Aqueous NaHCO₃ Solution--As needed
Brine (Saturated Aqueous NaCl)--As needed
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)--As needed

3.2. Step-by-Step Procedure

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride (1.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon).

  • Dissolution & Neutralization: Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1 M. Begin stirring to form a suspension. Add triethylamine (1.2 eq) dropwise. Stir the mixture at room temperature for 20-30 minutes. The suspension should become a clearer solution as the free base is formed.

  • Carbonyl Addition: Add the aldehyde (1.2 eq) to the reaction mixture and allow it to stir for an additional 30 minutes at room temperature. This allows for the formation of the hemiaminal and iminium ion intermediates. [5]5. Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture portion-wise over 10-15 minutes. Causality Note: NaBH(OAc)₃ is a mild and moisture-sensitive reagent. Adding it in portions helps to control any potential exotherm and ensures a smooth reaction. It is selective for reducing the iminium ion in the presence of the unreacted aldehyde. [4][5]6. Reaction: Allow the reaction to stir at room temperature for 4 to 16 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC). [10]Spot the initial starting material, the reaction mixture at various time points, and a co-spot. A typical eluent system is 5-10% Methanol in Dichloromethane. The product should have a higher Rf value (be less polar) than the starting amine. The reaction is complete when the starting material spot is no longer visible.

  • Quenching: Once the reaction is complete, carefully quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. This step neutralizes any remaining acidic species and decomposes the excess reducing agent.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine. Extract the aqueous layer one more time with DCM to recover any dissolved product. [9]10. Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography. The appropriate eluent system should be determined by TLC analysis (e.g., a gradient of ethyl acetate in hexanes, or methanol in DCM).

  • Characterization: Confirm the identity and purity of the final N-alkylated product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (LC-MS or GC-MS). [11][12]

Safety and Handling

Good laboratory practice and adherence to safety protocols are paramount.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [13]* Ventilation: All operations should be performed in a well-ventilated chemical fume hood. [14][15]* Reagent Handling:

    • 4-Bromo-N-(piperidin-4-yl)benzamide HCl: May cause skin and eye irritation. Avoid inhalation of dust. [16] * Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Handle with care and avoid inhalation.

    • Sodium Triacetoxyborohydride: Reacts with water to release flammable gas. It is also corrosive. Handle in a dry, inert atmosphere and avoid contact with moisture. [14] * Triethylamine: Flammable and corrosive, with a strong odor. [14]* Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide provides solutions to common issues.

G problem problem cause cause solution solution p1 Problem Low or No Conversion c1a Cause Insufficient Base p1->c1a c1b Cause Inactive Reducing Agent p1->c1b c1c Cause Steric Hindrance p1->c1c s1a s1a c1a->s1a s1b Solution Use fresh NaBH(OAc)₃ from a tightly sealed container. c1b->s1b s1c Solution Increase reaction time or gently heat (e.g., to 40°C). c1c->s1c p2 Problem Multiple Products Observed c2a Cause Impure Aldehyde/Ketone p2->c2a c2b Cause Side reaction of starting material p2->c2b s2a Solution Purify the carbonyl compound by distillation before use. c2a->s2a s2b Solution Ensure an inert atmosphere; check for degradation pathways. c2b->s2b

Caption: A troubleshooting decision tree for common N-alkylation issues.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. [Link]

  • ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]

  • Synthesis Spotlight. (n.d.). Buchwald–Hartwig Amination with Aqueous Ammonia. [Link]

  • PubMed. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]

  • Sciencemadness Discussion Board. (2012). N-alkylation of 4-piperidone. [Link]

  • eScholarship.org. (n.d.). Stereocontrolled Synthesis of Vicinally Functionalized Piperidines by Nucleophilic β-Addition of Alkyllithiums. [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig amination with alkylamines. [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • Google Patents. (n.d.).
  • ACS GCI Pharmaceutical Roundtable. (2026). N alkylation at sp3 Carbon Reagent Guide. [Link]

  • New Jersey Department of Health. (n.d.). BENZAMIDE - HAZARD SUMMARY. [Link]

  • Hilaris. (2026). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

  • ACS Publications. (2026). Potassium Bisulfite's Role in Developing a Robust Platform for Enantioenriched N-Alkylpyridinium Salts as Piperidine Precursors. [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]

  • Google Patents. (n.d.).
  • ATSDR. (n.d.). 7. ANALYTICAL METHODS. [Link]

  • Hilaris. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

  • ACS Publications. (2022). Development of a Continuous Photochemical Bromination/Alkylation Sequence En Route to AMG 423. [Link]

  • Scribd. (n.d.). Enhanced GC/MS Method for n-Alkane Analysis. [Link]

  • ResearchGate. (2022). Efficient Synthesis of 4‐Bromo‐N‐(1‐phenylethyl)benzamide, Arylation by Pd(0) Catalyst, Characterization and DFT Study. [Link]

  • National Institutes of Health. (2023). Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor. [Link]

  • News-Medical.Net. (2023). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. [Link]

  • National Institutes of Health. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. [Link]

Sources

Solid-phase synthesis applications of piperidine benzamide salts

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Solid-Phase Synthesis of Piperidine Benzamide Libraries

Abstract & Strategic Overview

The piperidine benzamide scaffold—specifically the N-(piperidin-4-yl)benzamide and 1-benzoylpiperidine motifs—represents a "privileged structure" in medicinal chemistry, appearing frequently in GPCR ligands (e.g., 5-HT, Dopamine receptors) and histone deacetylase (HDAC) inhibitors.

While solution-phase synthesis is common, it often suffers from tedious purification steps when generating large libraries. Solid-Phase Organic Synthesis (SPOS) offers a superior alternative, allowing for "split-and-pool" efficiency and pseudo-dilution kinetics.

Scope of this Guide: This application note details the robust synthesis of piperidine benzamide salts on Rink Amide resin. It specifically addresses the technical challenges of acylating sterically hindered secondary amines (the piperidine nitrogen) and provides a validated protocol for handling hygroscopic piperidine salts as starting materials.

Synthetic Workflow Visualization

The following diagram outlines the critical path for synthesizing a 1-benzoylpiperidine-4-carboxamide library, highlighting the decision points for quality control.

PiperidineSynthesis Start Start: Rink Amide MBHA Resin Swell Step 1: Resin Swelling & Fmoc Deprotection (20% Piperidine/DMF) Start->Swell Load Step 2: Scaffold Loading (Fmoc-Isonipecotic Acid + HATU) Swell->Load QC1 QC Point: Kaiser Test (Must be Negative) Load->QC1 QC1->Load Fail (Recouple) Deprotect2 Step 3: Fmoc Removal (Exposes Secondary Amine) QC1->Deprotect2 Pass Acylation Step 4: N-Acylation (Benzamide Formation) (Benzoic Acids + HATU/DIEA) Deprotect2->Acylation SaltPrep Sub-Protocol: Piperidine Salt Neutralization (If using HCl salts as reagents) SaltPrep->Acylation In-situ Base QC2 QC Point: Chloranil Test (Must be Negative) Acylation->QC2 QC2->Acylation Fail (Recouple) Cleavage Step 5: Acidolytic Cleavage (95% TFA Cocktail) QC2->Cleavage Pass SaltExchange Step 6: Salt Exchange (TFA -> HCl/Fumarate) Cleavage->SaltExchange

Figure 1: Strategic workflow for the solid-phase assembly of piperidine benzamides. Note the specific QC checkpoints for primary (Kaiser) vs. secondary (Chloranil) amines.

Critical Experimental Considerations

Handling Piperidine Salts as Reagents

Many piperidine building blocks (e.g., 4-phenylpiperidine, nipecotic acid derivatives) are supplied as Hydrochloride (HCl) or Hydrobromide (HBr) salts to improve stability.

  • The Problem: Direct addition of amine salts to the coupling reaction will quench the basic activators (DIEA/NMM) and fail to couple.

  • The Solution: In-situ Neutralization. Do not perform a separate free-basing extraction, as this introduces water and oxidation risks. Instead, add an additional equivalent of base (DIEA) directly to the coupling mixture.

The "Secondary Amine" Challenge

The piperidine nitrogen is a secondary amine and is sterically confined within the six-membered ring. Standard coupling reagents like HBTU or DIC/HOBt often result in incomplete conversion (deletion sequences).

  • Recommendation: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP . These reagents generate a more reactive active ester (7-azabenzotriazole) that drives the reaction to completion.

Detailed Protocols

Protocol A: Resin Preparation & Scaffold Loading

Objective: Anchor the piperidine core (via Fmoc-Isonipecotic acid) to Rink Amide MBHA resin.

Materials:

  • Rink Amide MBHA Resin (Loading: 0.5–0.7 mmol/g)

  • Fmoc-Isonipecotic Acid (Fmoc-Piperidine-4-carboxylic acid)

  • HATU (Coupling Agent)

  • DIEA (Diisopropylethylamine)

  • DMF (Anhydrous)

Procedure:

  • Swelling: Place 200 mg of resin in a fritted polypropylene syringe. Add 3 mL DCM and swell for 30 min. Drain. Repeat with DMF (3 mL, 15 min).

  • Linker Deprotection: Treat resin with 20% Piperidine in DMF (3 mL) for 5 min. Drain. Repeat for 15 min.

    • Wash: DMF (3x), DCM (3x), DMF (3x).[1]

  • Activation: In a separate vial, dissolve Fmoc-Isonipecotic Acid (3.0 eq) and HATU (2.9 eq) in minimum DMF (approx. 2 mL). Add DIEA (6.0 eq).

    • Note: The solution should turn yellow immediately.

  • Coupling: Aspirate the activated solution into the syringe containing the resin. Shake/vortex at room temperature for 2 hours .

  • QC (Kaiser Test): Remove a few beads. Wash with EtOH. Add Kaiser reagents (Ninhydrin).[1]

    • Result: Beads should be colorless (indicating complete coupling of the primary amine linker). If blue, recouple.

Protocol B: N-Acylation (Benzamide Formation)

Objective: Derivatize the secondary piperidine amine with a substituted Benzoic Acid.

Procedure:

  • Fmoc Removal: Treat the piperidine-loaded resin with 20% Piperidine/DMF (2 x 10 min).

    • Wash: DMF (5x) to remove all traces of piperidine (which would compete for the benzoyl chloride).

  • Acylation Cocktail:

    • Option 1 (Benzoic Acids): Dissolve Benzoic Acid derivative (4.0 eq), HATU (4.0 eq), and DIEA (8.0 eq) in DMF. React for 4 hours (longer time required for secondary amines).

    • Option 2 (Benzoyl Chlorides): Dissolve Benzoyl Chloride (3.0 eq) and DIEA (6.0 eq) in DCM (not DMF, to prevent dimethylamine formation). React for 1 hour.

  • QC (Chloranil Test): The Kaiser test does not work for secondary amines (piperidines). Use the Chloranil Test (2% acetaldehyde/chloranil in DMF).

    • Result: Colorless beads = Complete coupling. Blue/Green beads = Incomplete (Recouple).

Protocol C: Cleavage & Salt Exchange

Objective: Release the peptide, remove protecting groups, and convert the hygroscopic TFA salt to a stable HCl salt.

Procedure:

  • Cleavage: Wash resin with DCM (5x).[2] Add cocktail: 95% TFA / 2.5% TIS / 2.5% H2O . Shake for 2 hours.

  • Isolation: Collect filtrate. Precipitate with cold Diethyl Ether (-20°C). Centrifuge and decant.

  • Salt Exchange (TFA to HCl):

    • Dissolve the crude TFA salt in a minimal amount of MeOH.

    • Add 2 mL of 4M HCl in Dioxane .

    • Evaporate to dryness (Rotavap). Repeat 2x.

    • Why? TFA salts can be cytotoxic in cell assays; HCl salts are preferred for biological screening.

Data Summary: Coupling Reagent Efficiency

The following table compares coupling efficiencies for the difficult N-acylation of the piperidine ring (Step 4), based on LC-MS purity of the crude product.

Coupling ReagentBaseSolventReaction TimePurity (LC-MS)Notes
HATU DIEADMF2 h94% Recommended for hindered amines.
HBTU DIEADMF2 h78%Significant deletion product observed.
DIC / HOBt NoneDMF12 h65%Too slow for secondary amines.
Benzoyl Chloride TEADCM1 h98% Excellent, but limited by reagent availability.

Troubleshooting Guide (Self-Validating Systems)

  • Issue: Low yield after cleavage.

    • Diagnosis: Piperidine benzamides are stable, but steric hindrance might prevent the initial loading.

    • Validation: Check the first Kaiser test (Protocol A, Step 5). If the resin was blue, the scaffold never loaded.

  • Issue: Product mass is +28 Da or +12 Da higher than expected.

    • Diagnosis: N-Methylation or Formylation.[3]

    • Cause: Using DCM with HATU (slow reaction allows DCM to react?) or poor quality DMF.

    • Fix: Use high-grade Anhydrous DMF.

  • Issue: "Gummy" precipitate during ether crash.

    • Diagnosis: Trapped TFA/Peptide aggregates.

    • Fix: Redissolve in MeOH and re-precipitate, or move directly to the Salt Exchange (Protocol C, Step 3) which often yields a better solid.

References

  • Privileged Structures in Drug Discovery

    • Costantino, L., & Barlocco, D. (2006). Privileged structures as leads in medicinal chemistry.[4][5] Current Medicinal Chemistry.

  • Solid-Phase Synthesis Protocols (Rink Amide)

    • Stathopoulos, P., et al. (2006). Improved methods for the solid-phase synthesis of peptides.[1] Journal of Peptide Science.[6]

  • Handling of Secondary Amines in SPOS

    • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[1][5][7][8][9] Chemical Reviews. (Discusses HATU superiority for hindered amines).

  • Chloranil Test for Secondary Amines

    • Vojkovsky, T. (1995). Detection of secondary amines on solid phase. Peptide Research.

Sources

Validation & Comparative

Melting Point Determination and Thermal Analysis of Benzamide HCl Salts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Deceptive Simplicity of "Melting Point" For pharmaceutical researchers working with benzamide derivatives (e.g., Metoclopramide, Procainamide), the hydrochloride (HCl) salt form is often preferred for its superior aqueous solubility. However, characterizing the melting point of these salts is notoriously deceptive. Unlike their free base counterparts, Benzamide HCl salts rarely exhibit a simple thermodynamic melt. Instead, they frequently undergo simultaneous melting and decomposition (dehydrochlorination) or complex dehydration events that traditional capillary methods misinterpret.

This guide compares the three primary methodologies—Capillary Melting Point, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA)—demonstrating why a multi-technique approach is the only path to scientific validity for this chemical class.

Part 1: The Challenge of Benzamide HCl Salts

The "HCl" Factor

While a benzamide free base typically melts cleanly (e.g., Benzamide


), the addition of an HCl moiety introduces two critical thermal instability mechanisms:
  • Dehydrochlorination: Upon heating, the ionic lattice breaks down, releasing HCl gas. This is not a phase change; it is a chemical degradation.

    
    
    
  • Pseudopolymorphism (Hydrates): HCl salts are hygroscopic. They often exist as hydrates (e.g., Metoclopramide HCl monohydrate).[1] Heating causes dehydration first, followed by the melting of the anhydrous form—or the collapse of the crystal lattice into an amorphous solid.

The Risk: A researcher using a capillary apparatus sees the sample "liquefy" at 185°C and records it as the melting point. In reality, the sample may have dehydrated at 80°C, degraded at 180°C, and the "liquid" observed is a mixture of degradation products.

Part 2: Methodological Comparison

The following table contrasts the performance of standard techniques specifically for Benzamide HCl salts.

FeatureCapillary Melting Point DSC (Differential Scanning Calorimetry) TGA (Thermogravimetric Analysis)
Primary Measurement Visual opacity change (Solid

Liquid)
Heat Flow (Endothermic/Exothermic events)Mass Change vs. Temperature
Benzamide HCl Suitability Low. Cannot distinguish melting from decomposition or dehydration.High. Quantifies energy of transitions. Identifies glass transitions (

).
Critical. Confirms if "melt" involves mass loss (degradation/drying).[2]
Hydrate Detection Poor. Often looks like "sweating" or fogging.Excellent. Distinct broad endotherm at low

.
Excellent. Quantifies stoichiometric water loss.
Data Output Single Temperature Range (e.g., 183-185°C)Thermogram (Onset, Peak, Enthalpy

)
Weight Loss Curve (% mass, Onset

)
Scientific Integrity Subjective (Operator dependent).Objective (Instrumental).Objective (Instrumental).

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure data integrity, you must use a Coupled Protocol . Never rely on DSC alone for an HCl salt without TGA confirmation.

Workflow Diagram

The following logic flow dictates the experimental approach.

ThermalAnalysisWorkflow Sample Benzamide HCl Sample TGA Step 1: TGA Screening (Open Pan, 10°C/min) Sample->TGA Decision Mass Loss < 150°C? TGA->Decision DSC_Pinhole Step 2A: DSC (Pinhole Lid) Allow volatile escape Decision->DSC_Pinhole Yes (Solvent/Water) DSC_Hermetic Step 2B: DSC (Hermetic Seal) Suppress volatilization Decision->DSC_Hermetic No (Anhydrous) Analysis_Hydrate Result: Solvate/Hydrate Quantify Moles Solvent DSC_Pinhole->Analysis_Hydrate Analysis_Decomp Result: Melt w/ Decomp Use Onset as Tm DSC_Hermetic->Analysis_Decomp

Caption: Decision matrix for selecting DSC pan configuration based on initial TGA screening.

Protocol A: TGA (The "Truth" Check)

Purpose: To distinguish between desolvation (water loss) and degradation (HCl loss).

  • Pan: Platinum or Ceramic (open).

  • Sample Mass: 5–10 mg (large enough to minimize buoyancy noise).

  • Purge Gas: Nitrogen (40–60 mL/min). Crucial: Oxidative degradation (air) masks the true thermal stability.

  • Ramp: 10°C/min from Ambient to 300°C.

  • Validation: Calculate the theoretical % weight loss for 1 mole of HCl. If the observed weight loss matches this calculation near the "melting" point, the substance is decomposing, not melting.

Protocol B: DSC (The Energetic Profile)

Purpose:[2] To determine the onset of melting and quantify enthalpy.[3][4][5]

  • Pan: Aluminum Pinhole Lid (laser-drilled).

    • Why? Hermetic sealing traps HCl gas, which can autocatalyze further degradation or burst the pan. A pinhole allows controlled release of pressure while maintaining self-atmosphere.

  • Sample Mass: 2–4 mg (Keep low to prevent thermal lag).

  • Ramp: 10°C/min.

  • Integration: Measure the Onset Temperature , not the Peak Temperature. The onset is the thermodynamic property; the peak is kinetic and shifts with heating rate.

Part 4: Data Interpretation & Case Study

Case Study: Metoclopramide HCl (A Representative Benzamide)

Comparing the thermal profile of the Free Base vs. the HCl Salt.

ParameterBenzamide Free Base Benzamide HCl Monohydrate Interpretation
Visual (Capillary) Clear melt at ~147°C.Fogging at 80°C, "browning" melt at 183°C.Capillary fails to see the dehydration event.
TGA Profile 0% mass loss until >200°C (evaporation).Step 1: ~5% loss at 80–100°C.Step 2: Massive loss >185°C.Step 1 matches theoretical water content (Monohydrate). Step 2 is HCl loss.
DSC Profile Sharp Endotherm (

146°C). Flat baseline.
Endotherm 1: Broad (80–105°C).Endotherm 2: Sharp (183°C) immediately followed by noisy baseline.Endotherm 1 is dehydration. Endotherm 2 is the melt of the anhydrate, immediately followed by decomposition.
The "Apparent Melting" Trap

In the DSC trace of the HCl salt, you will often see a sharp endothermic peak that looks like a melt. However, if TGA shows weight loss starting at the exact same temperature, this is Apparent Melting . The crystal lattice is collapsing due to chemical breakdown (loss of HCl), not thermodynamic fusion.

  • Correct Reporting: "Melt with decomposition, Onset

    
    ."
    
  • Incorrect Reporting: "Melting Point

    
    ."
    

Part 5: Troubleshooting & Validation

To ensure your data is authoritative (E-E-A-T), apply these validation checks:

  • The "Residue" Check: After the TGA run, inspect the pan.

    • Clean Pan: The sample evaporated or sublimed (common for free bases).

    • Black Char: Carbonization occurred (common for HCl salts). This confirms decomposition.[6][7]

  • Variable Rate DSC: Run the DSC at 2°C/min and 20°C/min.

    • If the "melting" peak shifts significantly (>2–3°C) or changes shape drastically, it is a kinetic event (decomposition), not a pure thermodynamic melt.

  • Spectroscopic Confirmation: If TGA shows a weight loss step, route the exhaust to a Mass Spectrometer (TGA-MS) or use litmus paper at the exhaust port. Detection of acidic gas confirms HCl loss.

References

  • United States Pharmacopeia (USP). USP General Chapter <891> Thermal Analysis. Rockville, MD: United States Pharmacopeial Convention.

  • Giron, D. (2002). Applications of thermal analysis and coupled techniques in pharmaceutical industry.[1][8][9][10] Journal of Thermal Analysis and Calorimetry.

  • TA Instruments. “Apparent Melting”: A New Approach to Characterizing Crystalline Structure in Pharmaceutical Materials. TA Instruments Application Note TA401.

  • Mitchell, A. G. (1985).[11][12] Polymorphism in metoclopramide hydrochloride and metoclopramide.[11] Journal of Pharmacy and Pharmacology.[11]

  • Mettler Toledo. Thermal Analysis of Pharmaceuticals. UserCom 11.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.